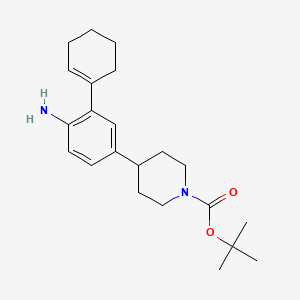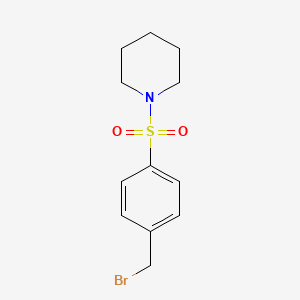
1-(4-(Bromomethyl)phenylsulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Bromomethyl)phenylsulfonyl)piperidine is an organic compound that features a piperidine ring substituted with a bromomethyl group and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Bromomethyl)phenylsulfonyl)piperidine typically involves the reaction of piperidine with 4-(bromomethyl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium carbonate in a solvent like N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling brominated compounds.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Bromomethyl)phenylsulfonyl)piperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although specific conditions for these reactions are less common.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases like potassium phosphate (K3PO4).
Major Products Formed:
- Substituted piperidines with various functional groups depending on the nucleophile used in substitution reactions.
- Biaryl compounds when used in coupling reactions.
Scientific Research Applications
1-(4-(Bromomethyl)phenylsulfonyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing biologically active molecules, including enzyme inhibitors and receptor modulators.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)phenylsulfonyl)piperidine depends on its application:
Comparison with Similar Compounds
1-(Phenylsulfonyl)piperidine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Bromomethyl)benzenesulfonyl chloride: Used as a precursor in the synthesis of 1-(4-(Bromomethyl)phenylsulfonyl)piperidine.
Uniqueness: this compound is unique due to the presence of both a bromomethyl group and a phenylsulfonyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
151258-21-8 |
|---|---|
Molecular Formula |
C12H16BrNO2S |
Molecular Weight |
318.23 g/mol |
IUPAC Name |
1-[4-(bromomethyl)phenyl]sulfonylpiperidine |
InChI |
InChI=1S/C12H16BrNO2S/c13-10-11-4-6-12(7-5-11)17(15,16)14-8-2-1-3-9-14/h4-7H,1-3,8-10H2 |
InChI Key |
XZNAXSXSUBNVBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)methanol](/img/structure/B13980285.png)
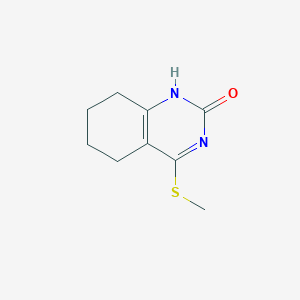
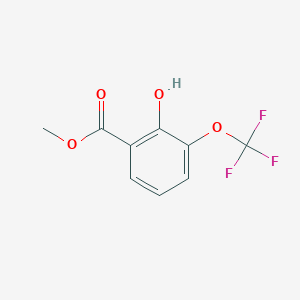
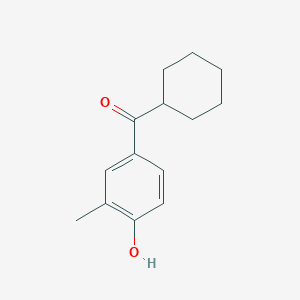
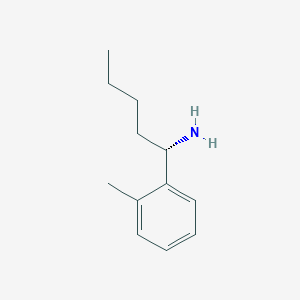
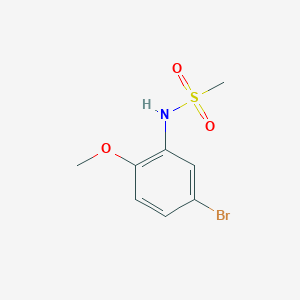
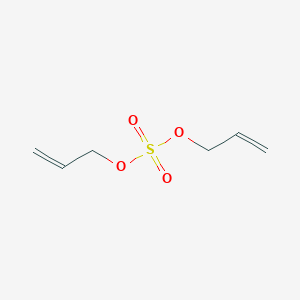


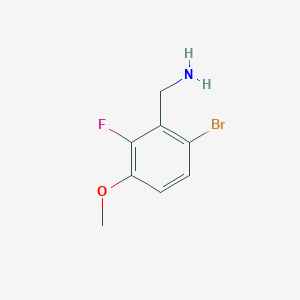
![2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13980373.png)
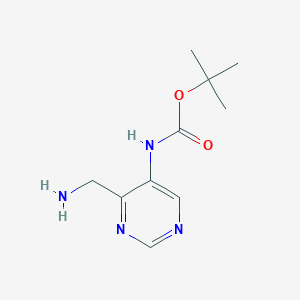
![1H,7H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine](/img/structure/B13980395.png)
